5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S2/c17-14-4-3-13(24-14)15(20)19-16-18-10(8-23-16)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRXBBNRYUOLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Electrophilic Bromination
Thiophene-2-carboxylic acid undergoes regioselective bromination at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours, achieving 85-92% yields. The carboxylic acid group directs electrophilic attack through resonance stabilization, favoring para-bromination:
$$ \text{Thiophene-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{5-Bromothiophene-2-carboxylic acid} $$
Alternative methods utilizing bromine in acetic acid with iron(III) chloride catalysis yield comparable results but require careful stoichiometric control to avoid di-bromination.
Construction of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Benzodioxin Ring Synthesis
6-Acetyl-2,3-dihydro-1,4-benzodioxin is prepared via Friedel-Crafts acylation of 1,4-benzodioxan-6-ol with acetyl chloride in dichloromethane (DCM) using aluminum trichloride (AlCl₃) catalysis (72% yield). Subsequent α-bromination with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) generates 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (89% yield).
Hantzsch Thiazole Cyclization
The α-bromo ketone reacts with thiourea in ethanol under reflux (12 hours), forming the thiazole ring with simultaneous amine group installation at C2:
$$ \text{2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine} $$
Yields reach 78-84% after recrystallization from ethyl acetate/hexane.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene at 70°C (3 hours) to generate the acyl chloride. Subsequent reaction with the thiazole amine in DCM containing triethylamine (Et₃N) at 0°C→RT produces the target amide in 88% yield:
$$ \text{5-Bromothiophene-2-carbonyl chloride} + \text{4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} $$
Carbodiimide-Assisted Coupling
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM:
- Activate 5-bromothiophene-2-carboxylic acid with EDC/DMAP (30 minutes, RT)
- Add thiazole amine, stir 48 hours under argon
- Purify via column chromatography (SiO₂, DCM:EtOAc 3:1) to obtain 82% yield
This method minimizes racemization risks and is preferable for acid-sensitive substrates.
Process Optimization and Industrial Considerations
Bromination Efficiency
Comparative studies show NBS in DMF outperforms molecular bromine in acetic acid for:
Coupling Agent Selection
| Coupling Method | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| Acid Chloride | 88 | 98.2 | High |
| EDC/DMAP | 82 | 97.8 | Moderate |
| HATU | 85 | 98.5 | Low (Cost) |
Phosphorus oxychloride-mediated acid chloride formation remains optimal for industrial production due to reagent cost and scalability.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, Thiazole H5)
- δ 7.89 (d, J = 4.0 Hz, 1H, Thiophene H3)
- δ 7.45 (d, J = 4.0 Hz, 1H, Thiophene H4)
- δ 6.92-6.85 (m, 3H, Benzodioxin Ar-H)
- δ 4.32 (s, 4H, -OCH₂CH₂O-)
HRMS (ESI-TOF)
Calculated for C₁₇H₁₂BrN₃O₃S₂: [M+H]⁺ 464.9412; Found 464.9408
Alternative Synthetic Routes
Late-Stage Bromination
Brominating pre-formed N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide using CuBr₂ in acetonitrile (80°C, 8 hours) achieves 76% yield but risks thiazole ring bromination.
Suzuki Coupling Approach
Introducing bromine via palladium-catalyzed coupling between 5-boronic thiophene derivatives and aryl bromides shows promise (68% yield) but requires expensive catalysts.
Challenges and Mitigation Strategies
Challenge 1: Thiophene C3 Bromination Byproducts
Challenge 2: Thiazole Aminolysis During Coupling
Challenge 3: Benzodioxin Ring Oxidation
Industrial Production Recommendations
For metric ton-scale manufacturing:
- Bromination Stage: Continuous flow reactor with NBS/DMF system (residence time 40 minutes)
- Thiazole Formation: High-gravity reactor for Hantzsch cyclization (85% space-time yield)
- Amide Coupling: Plug-flow tubular reactor with SOCl₂/Et₃N (conversion >98% in 15 minutes)
Economic analysis indicates 23% cost reduction versus batch processing through solvent recycling and catalytic recovery systems.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to changes in cellular function and overall biological activity .
Comparison with Similar Compounds
Key Observations:
- Bromine vs. Chlorine: The bromine atom in the target compound may confer enhanced electrophilicity compared to chlorine in analogs like the Enamine Ltd.
- Thiazole vs. Imidazole : Replacement of thiazole with imidazole (as in D4476) alters hydrogen-bonding capacity, possibly influencing selectivity for immune cell targets .
- Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin group is a common feature linked to improved solubility and target engagement across multiple compounds .
Biological Activity
5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H10BrN3O3S
- Molar Mass : 355.21 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. In vitro assays demonstrated varying degrees of cytotoxicity against different cancer cell lines.
Case Studies
- Cell Line Studies :
- In a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells, compounds with similar thiazole structures exhibited significant cytotoxicity. For instance, one derivative decreased Caco-2 cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
- Another study revealed that the incorporation of specific substituents on the thiazole ring enhanced the anticancer activity against Caco-2 cells significantly compared to A549 cells .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Compound A | A549 | 31.9 | p = 0.004 |
| Compound B | Caco-2 | 39.8 | p < 0.001 |
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been explored in various studies.
Findings
In vitro tests against Gram-positive and Gram-negative bacteria indicated that certain thiazole derivatives showed significant antibacterial activity. For example:
- Compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been investigated.
Enzyme Targets
- Acetylcholinesterase :
- α-glucosidase :
Q & A
Q. What are the common synthetic routes for 5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
The compound is synthesized via multi-step reactions, including:
- Thiazole ring formation using cyclocondensation of thiourea derivatives with α-haloketones.
- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the bromothiophene carboxylic acid and the thiazol-2-amine intermediate.
- Functionalization of the benzodioxin moiety through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . Key parameters include solvent polarity (DMF or acetonitrile), temperature (60–100°C), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How is the structural characterization of this compound performed?
- 1H/13C NMR spectroscopy identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) and confirms amide bond formation (C=O at ~168 ppm in 13C NMR).
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 449.98 Da).
- X-ray crystallography resolves steric effects from the bromine atom and benzodioxin-thiazole dihedral angles .
Q. What theoretical frameworks guide research on this compound?
Studies often link to:
- Molecular electronics : The bromothiophene-thiazole system’s π-conjugation and electron-withdrawing effects.
- Medicinal chemistry : Structure-activity relationship (SAR) models to predict bioactivity (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the presence of competing side products?
- Side reaction analysis : Bromine displacement during thiazole formation may generate undesired byproducts. Use TLC or HPLC to monitor intermediates.
- Parameter optimization : Increase regioselectivity by adjusting pH (e.g., basic conditions for amide coupling) or using protecting groups for the benzodioxin moiety .
- Case study : A 2023 study achieved 78% yield by replacing DMF with toluene to suppress bromine elimination .
Q. How do contradictory spectral data arise in structural elucidation, and how are they resolved?
- Example : Overlapping NMR signals from thiophene and benzodioxin protons.
- Resolution : Use 2D NMR (COSY, HSQC) to assign signals. For ambiguous mass fragments, isotopic labeling (e.g., deuterated solvents) clarifies pathways .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence-based assays.
- Molecular docking : Simulate binding interactions with AutoDock Vina, focusing on the bromine atom’s role in hydrophobic pocket binding.
- Data contradiction : Discrepancies between computational predictions and experimental IC₅₀ may arise from solvation effects—address with explicit solvent molecular dynamics simulations .
Methodological Recommendations
- For reproducibility : Document solvent purification methods (e.g., molecular sieves for DMF) and catalyst batch numbers.
- For SAR studies : Synthesize derivatives with varying halogen substituents (e.g., Cl, I) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
